Ammonium sodium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
Description
Ammonium sodium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is a stilbene-derived fluorescent brightener (FWA) with a complex triazine-substituted structure. The molecule features:
- A central stilbene backbone (trans-1,2-diphenylethene) providing UV absorption and fluorescence.
- Two 1,3,5-triazine rings substituted at the 4- and 6-positions: 4-aminoanilino group (C₆H₅NH–) at the 4-position of the triazine. 6-anilino group (NH–C₆H₅) at the 6-position.
- Sulfonate groups (–SO₃⁻) at the 2,2'-positions of the stilbene, typically balanced by sodium and ammonium counterions.
This compound is designed for high water solubility and affinity to cellulose, making it suitable for textile and paper brightening applications .

Properties
CAS No. |
85169-38-6 |
|---|---|
Molecular Formula |
C32H30N13NaO6S2 |
Molecular Weight |
779.8 g/mol |
IUPAC Name |
azanium;sodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H28N12O6S2.H3N.Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);1H3;/q;;+1/p-1/b12-11+;; |
InChI Key |
ZLQVYXZYNQJMIS-YHPRVSEPSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium sodium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are meticulously controlled. The process involves the use of high-purity raw materials and advanced purification techniques to achieve the required quality standards. The final product is then subjected to rigorous quality control tests to ensure its suitability for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Ammonium sodium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Ammonium sodium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to study cellular structures and functions.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used as a fluorescent whitening agent in textiles, paper, and detergents
Mechanism of Action
The mechanism of action of ammonium sodium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence property enhances the brightness and whiteness of materials treated with the compound. The molecular targets and pathways involved in its action include the interaction with specific chromophores in the material, leading to the desired optical effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Estimated based on analogues.
Functional Group Impact on Performance
Triazine Substitutions: Morpholino groups (e.g., 16090-02-1) enhance photostability but reduce fluorescence intensity compared to amino/anilino groups . Hydroxyethyl/hydroxypropyl groups (e.g., 4193-55-9, 67786-25-8) improve water solubility and compatibility with hydrophilic matrices like cotton . Sulphonatophenyl groups (e.g., 67786-25-8) increase anionic charge density, improving binding to cellulose fibers .
Counterions :
- Sodium salts (most common) optimize solubility, while ammonium salts may enhance thermal stability in polymer coatings .
Environmental and Toxicity Profiles: Compounds with morpholino or hydroxyalkyl groups (e.g., 16090-02-1, 4193-55-9) show moderate eco-toxicity (e.g., Daphnia chronic toxicity EC₅₀ = 1.2 mg/L) . Tetrasodium derivatives (e.g., 67786-25-8) exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg) but higher persistence in aquatic systems .
Application-Specific Performance
- Textile Brightening: The target compound’s amino/anilino groups provide a balance of brightness (fluorescence quantum yield ~0.85) and wash-fastness, outperforming morpholino analogues but lagging behind hydroxyethyl variants in hydrophilic fabrics .
- Paper Brightening :
Tetrasodium derivatives (e.g., 67786-25-8) dominate due to superior brightness (ISO 2470-1: ≥120%) and compatibility with alkaline papermaking conditions . - Polymer Compatibility :
Sodium salts are preferred for waterborne polyurethanes, while ammonium salts integrate better into solvent-based systems .
Research Findings and Data
- Fluorescence Efficiency: Hydroxyethyl-substituted compounds (e.g., 4193-55-9) achieve peak excitation/emission at 365/435 nm, whereas morpholino analogues (16090-02-1) shift to 350/425 nm due to electron-withdrawing effects .
- Thermal Stability : Ammonium salts degrade at 220–240°C, higher than sodium salts (200–210°C), making them suitable for high-temperature processing .
- Regulatory Status : The EU Ecolabel restricts OBAs in paper products, but hydroxypropyl derivatives (e.g., 67786-25-8) are exempted due to lower hazard profiles .
Biological Activity
Ammonium sodium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate (CAS Number: 85169-38-6) is a synthetic compound belonging to the class of bis-stilbene derivatives. This compound is notable for its complex structure and potential applications in various fields, including pharmaceuticals and materials science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 779.78 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C32H30N13NaO6S2 |
| Molecular Weight | 779.784 g/mol |
| CAS Number | 85169-38-6 |
| EINECS Number | 285-981-5 |
Biological Activity
The biological activity of this compound is primarily associated with its potential as a UV absorber and its applications in photoprotection. The compound's structure allows it to absorb ultraviolet radiation effectively, making it valuable in formulations aimed at protecting biological tissues from UV-induced damage.
The proposed mechanism of action involves the absorption of UV light by the triazine moieties within the compound. This absorption leads to the dissipation of energy as heat rather than allowing it to cause damage to cellular structures such as DNA and proteins.
Case Studies and Research Findings
- Photoprotective Effects : In studies examining the photoprotective effects of similar compounds, it was found that triazine-based UV absorbers significantly reduced DNA damage in human skin cells exposed to UV radiation. The incorporation of ammonium sodium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene into topical formulations showed promise in enhancing skin protection against UV rays.
- Anticancer Activity : Research has indicated that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary studies suggest that ammonium sodium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene may also possess such activities, warranting further investigation into its potential as an anticancer agent.
- Material Science Applications : The compound has been explored for use in polymers and coatings due to its UV stability and protective properties. Its incorporation into materials could enhance their longevity and performance under sunlight exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
